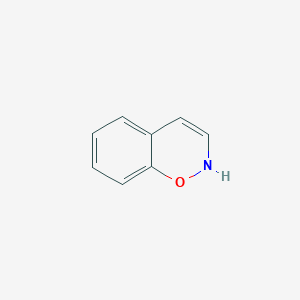

Benzoxazine

Cat. No. B1645224

M. Wt: 133.15 g/mol

InChI Key: CMLFRMDBDNHMRA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08536283B2

Procedure details

The steps include: in a 2 L four-necked glass reactor equipped with a heating mantle, a temperature controller, an electric mixer and a condenser, 350 g of phenolic resin (C) having high proportion of tri-functional resin monomer and 246 g of paraformaldehyde are dissolved thoroughly in the presence of 816 g of a solvent propylene glycol monomethyl ether at 85° C., 334.4 g of aniline is dropped in the course of 3 hours into the reactor at constant speed by a quantitative pump to proceed the reaction at 85° C. After finishing the dropping addition of aniline, the temperature is kept at 85° C. for aging for 2 hours, then the temperature is raised to 105° C. After water and part of the solvent are removed, a benzoxazine resin solution with 56 wt % solid is obtained. According to gel permeation chromatography (GPC) analysis, the proportion of the tri-functional resin monomer in this benzoxazine resin is up to 60 area percent (Area %) or more.

[Compound]

Name

phenolic resin ( C )

Quantity

350 g

Type

reactant

Reaction Step One

[Compound]

Name

solvent

Quantity

816 g

Type

solvent

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[O:2].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10]OCC(O)C>>[O:2]1[C:1]2[CH:10]=[CH:5][CH:6]=[CH:7][C:8]=2[CH:9]=[CH:4][NH:3]1

|

Inputs

Step One

[Compound]

|

Name

|

phenolic resin ( C )

|

|

Quantity

|

350 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

246 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

334.4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCC(C)O

|

[Compound]

|

Name

|

solvent

|

|

Quantity

|

816 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in a 2 L four-necked glass reactor equipped with a heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at 85° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 85° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After water and part of the solvent are removed

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |